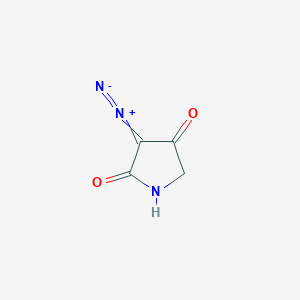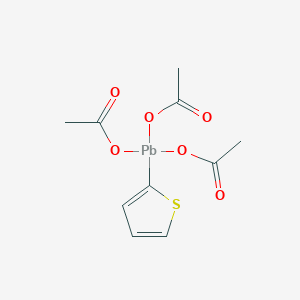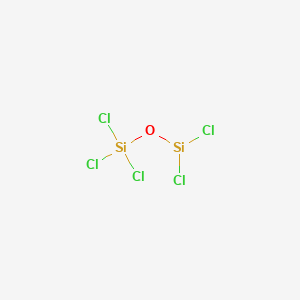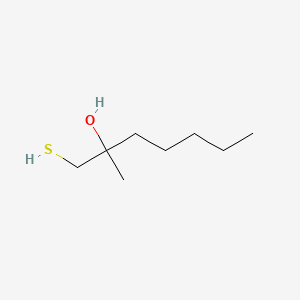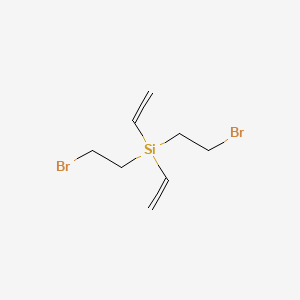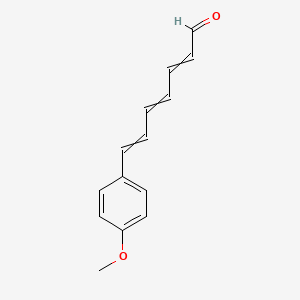![molecular formula C12H16N2O4 B14648053 N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine CAS No. 52026-56-9](/img/structure/B14648053.png)
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine is an organic compound that features a glutamine backbone with a 4-hydroxyphenylmethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine typically involves the reaction of L-glutamine with 4-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Electrophiles like bromine (Br~2~) or nitronium ion (NO~2~) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N2-[(4-Hydroxyphenyl)methyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-[(4-Hydroxyphenyl)methyl]-L-tyrosine: Similar structure but with a tyrosine backbone.
N~2~-[(4-Hydroxyphenyl)methyl]-L-phenylalanine: Similar structure but with a phenylalanine backbone.
Uniqueness
N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine is unique due to its specific combination of a glutamine backbone and a 4-hydroxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
52026-56-9 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[(4-hydroxyphenyl)methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-11(16)6-5-10(12(17)18)14-7-8-1-3-9(15)4-2-8/h1-4,10,14-15H,5-7H2,(H2,13,16)(H,17,18)/t10-/m0/s1 |
Clé InChI |
MDAAKNSPFRBANN-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1CN[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1CNC(CCC(=O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


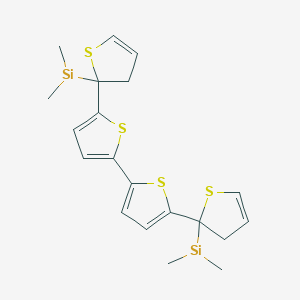
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
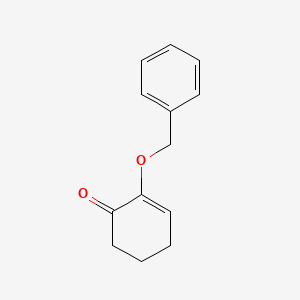
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
